molecular formula C21H17N3O B2564010 2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide CAS No. 1286695-53-1

2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide

Cat. No.: B2564010
CAS No.: 1286695-53-1
M. Wt: 327.387
InChI Key: KHKBLUYRDUOXCN-UHFFFAOYSA-N
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Description

2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide is an organic compound that features a complex structure with a phenyl group, a pyrrole ring, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, such as 1,4-dicarbonyl compounds, the pyrrole ring can be synthesized via the Paal-Knorr synthesis.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent.

    Final Coupling: The final step involves coupling the pyrrole and quinoline derivatives with an acetamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can target the quinoline moiety, converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, where the compound can alter the signaling processes within cells.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-3-yl)acetamide: Similar structure but with the quinoline moiety at a different position.

    2-phenyl-2-(1H-pyrrol-1-yl)-N-(isoquinolin-5-yl)acetamide: Isoquinoline instead of quinoline.

    2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-7-yl)acetamide: Quinoline moiety at the 7-position.

Uniqueness

2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This positioning can result in different pharmacological profiles and material properties compared to its analogs.

Properties

IUPAC Name

2-phenyl-2-pyrrol-1-yl-N-quinolin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-21(23-19-12-6-11-18-17(19)10-7-13-22-18)20(24-14-4-5-15-24)16-8-2-1-3-9-16/h1-15,20H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKBLUYRDUOXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC3=C2C=CC=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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